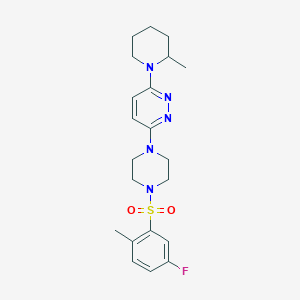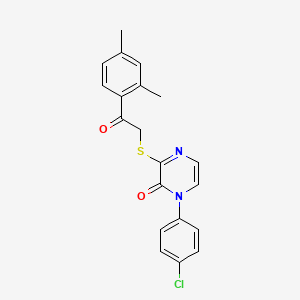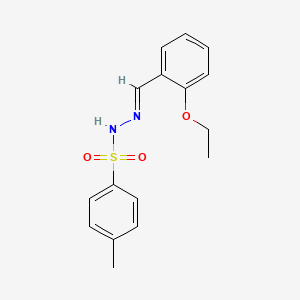
3-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H28FN5O2S and its molecular weight is 433.55. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety, closely related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. These activities were assessed against a range of gram-positive and gram-negative bacteria, showcasing the potential of these compounds in therapeutic applications against infectious diseases (A. Bhatt, R. Kant, R. Singh, 2016).
Receptor Binding and Neuroleptic Potential
Several studies have investigated compounds with similar structures for their affinity and antagonistic activities at dopamine D-2 and serotonin 5-HT2 receptors. These compounds have shown potent receptor affinity in ligand-binding studies and have been evaluated for their potential in central nervous system disorders, such as their noncataleptogenic effects, which resemble those of atypical neuroleptics like clozapine (J. Perregaard et al., 1992; K. Andersen et al., 1992).
Structural and Molecular Insights
The structural elucidation and molecular behavior of compounds, including those similar to the specified chemical structure, have been detailed in various studies. For example, the crystalline structure of marbofloxacin, a compound sharing some structural features, provides insights into the molecular interactions and stability of these compounds, offering a foundation for further chemical modifications and optimizations (Jin Shen et al., 2012).
Antiviral and Antimicrobial Applications
Research on derivatives related to the specified compound has shown potent antirhinovirus activity, demonstrating the potential for these compounds in the treatment of viral infections. The variability in the susceptibility of different rhinovirus serotypes to these antiviral agents highlights the importance of structural modifications for enhancing antiviral efficacy (K. Andries et al., 2005).
properties
IUPAC Name |
3-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylpiperidin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN5O2S/c1-16-6-7-18(22)15-19(16)30(28,29)26-13-11-25(12-14-26)20-8-9-21(24-23-20)27-10-4-3-5-17(27)2/h6-9,15,17H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXECVJKTGQPGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((5-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methylpiperidin-1-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2688830.png)
acetic acid](/img/structure/B2688831.png)

![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)
![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)
![2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2688839.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2688843.png)


![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

